molecular formula C13H14F3NO4 B1450023 (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1846630-71-4

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Cat. No.: B1450023
CAS No.: 1846630-71-4
M. Wt: 305.25 g/mol
InChI Key: HGRWZNXUNKVNMS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a non-natural amino acid derivative of significant interest in modern drug discovery and peptide research. This compound strategically combines a Cbz-protected amino group, a valuable feature in solid-phase peptide synthesis (SPPS) that allows for selective deprotection , with a terminal trifluoromethyl group. The incorporation of fluorine atoms, particularly in the form of a CF3 group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based drug candidates . As such, this chemical serves as a key chiral building block for the development of novel bioactive peptides and potential pharmaceuticals, including approaches similar to those used in developing gamma-secretase inhibitors for Alzheimer's disease research . Its structure, featuring a pentanoic acid backbone, makes it a versatile intermediate for chemical conjugation and further functionalization. Researchers value this compound for its potential to improve the pharmacokinetic properties of synthetic peptides. Please handle with appropriate safety precautions. This product is intended for research applications and is not for diagnostic or therapeutic use. Keep in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

(4S)-5,5,5-trifluoro-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWZNXUNKVNMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Research

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid serves as a versatile scaffold in the synthesis of various bioactive molecules. Its unique structure allows it to interact with biological systems effectively, making it suitable for:

  • Peptide Synthesis : It can be utilized in the synthesis of peptide-based drugs due to its amino acid-like structure.
  • Enzyme Inhibition Studies : The compound's ability to mimic natural substrates makes it useful in studying enzyme kinetics and inhibition mechanisms.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Agents : Research indicates that modifications of this compound could lead to novel anti-inflammatory drugs by targeting specific pathways involved in inflammation.

Case Study 1: Antimicrobial Activity

A study explored the synthesis of derivatives of (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid and their efficacy against bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group plays a crucial role in enhancing the antibacterial potency .

Case Study 2: Peptide Synthesis

Another investigation focused on using this compound as a building block for peptide synthesis. Researchers successfully incorporated it into peptide chains that exhibited increased stability and bioactivity compared to traditional amino acids. This approach has implications for developing more effective peptide therapeutics that can withstand enzymatic degradation in vivo .

Summary of Applications

Application AreaSpecific UsesKey Findings
Biochemical ResearchPeptide synthesis, enzyme inhibition studiesEffective scaffold for bioactive molecule synthesis
Pharmaceutical DevelopmentAntimicrobial agents, anti-inflammatory drugsPotential for novel drug development

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Weight : 313.25 g/mol.
  • Functional Groups : Carboxylic acid, Cbz-protected amine, and trifluoromethyl group.

Comparison with Structurally Similar Compounds

4-Amino-5,5,5-trifluoropentanoic Acid (CAS 70961-08-9)

Molecular Formula: C₅H₈F₃NO₂. Key Differences:

  • Lack of Cbz Protection : The absence of the benzyloxycarbonyl group reduces steric hindrance and alters solubility (higher polarity).
  • Applications: Used in fluorinated amino acid research, particularly in studying metabolic pathways involving fluorine substitution .
Property Target Compound 4-Amino-5,5,5-trifluoropentanoic Acid
Molecular Weight 313.25 g/mol 195.12 g/mol
CCS ([M+H]+) 174.1 Ų Not reported
Solubility (Predicted) Lower (lipophilic) Higher (hydrophilic)

4-({[(tert-Butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic Acid (CAS 1258640-12-8)

Molecular Formula: C₁₁H₁₈F₃NO₄. Key Differences:

  • Protecting Group : Uses tert-butoxycarbonyl (Boc) instead of Cbz. Boc is more acid-labile, making it preferable for solid-phase peptide synthesis.
  • Position of Amine: The amino group is on a methylene branch rather than the main carbon chain, altering conformational flexibility.
  • Applications : Likely used in peptide elongation where Boc deprotection under mild acidic conditions is required .
Property Target Compound Boc-Protected Analog
Protecting Group Stability Stable to acid Labile to acid
Molecular Weight 313.25 g/mol 285.26 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic Acid

Molecular Formula: C₁₇H₂₀F₃NO₄. Key Differences:

  • Unsaturation: The pent-4-enoic acid backbone introduces rigidity compared to the fully saturated target compound.
  • Applications : Designed for kinase inhibition studies, leveraging the trifluoromethylphenyl moiety for hydrophobic binding .

Physicochemical and Functional Insights

  • Trifluoromethyl Impact : The -CF₃ group in all analogs enhances metabolic stability and electronegativity, but its position (terminal vs. branched) alters steric effects .
  • Protecting Group Dynamics: Cbz: Provides UV detection compatibility but requires hydrogenolysis for removal. Boc/Fmoc: Preferred in modern peptide synthesis due to orthogonal deprotection strategies .

Preparation Methods

Key Steps and Conditions:

  • Preparation of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride : Heating the precursor with 6 N HCl at 100 °C for 4 hours, followed by purification via acetonitrile washing, yields the crude hydrochloride salt (~88.8% yield).

  • Dynamic kinetic resolution : The racemate is treated with a chiral Ni(II) complex ligand in degassed methanol with potassium carbonate at 50 °C for 2.5 hours. The reaction is cooled gradually to 0 °C to precipitate the diastereomeric Ni(II) complex.

  • Disassembly and isolation : Acidic hydrolysis of the Ni(II) complex in 1,2-dimethoxyethane with 3 N HCl at 50 °C for 3 hours releases the amino acid. Ligands are recovered by filtration and subsequent treatments. The free amino acid is then purified and can be derivatized.

  • Cbz protection : The amino acid is protected with benzyloxycarbonyl chloride (Cbz-Cl) under standard conditions to afford (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid.

Outcomes:

  • This method allows for a practical scale-up (~20 g) with excellent chemical yields and diastereoselectivity.
  • The chiral ligand used in the Ni(II) complex can be recycled, enhancing the process sustainability.
  • The dynamic kinetic resolution is operationally convenient and preferred for larger scale synthesis over direct alkylation.

Alkylation of Chiral Ni(II) Complexes

An alternative method involves alkylation of chiral Ni(II) complexes of glycine derivatives with trifluoromethyl-containing alkyl halides.

Key Details:

  • Reaction conditions : Alkylation is performed in N,N-dimethylformamide (DMF) with sodium hydroxide as the base and 1,1,1-trifluoro-3-iodopropane as the alkylating agent.

  • Challenges : Initial attempts using homogeneous bases like sodium methoxide or powdered NaOH resulted in decomposition of the alkylating reagent due to elimination reactions forming trifluoropropene. Commercial-grade DMF also led to increased oxidation byproducts.

  • Optimized conditions : Using NaOH beads and rigorously dry, deoxygenated DMF improved yields and diastereoselectivity on a 1 g scale, isolating the major diastereomer with 98.4% yield and 84.0% diastereomeric excess.

  • Scale-up issues : Larger scale reactions suffered from poor homogenization, increased reagent decomposition, and handling difficulties, leading to lower yields and stereochemical purity.

Comparative Data Table of Preparation Methods

Parameter Dynamic Kinetic Resolution (DKR) Alkylation of Ni(II) Complex
Scale ~20 g scale ~1 g scale practical; scale-up problematic
Solvent Methanol (degassed) DMF (dry, deoxygenated)
Base Potassium carbonate Sodium hydroxide (NaOH beads preferred)
Alkylating agent Not applicable (resolution of racemate) 1,1,1-Trifluoro-3-iodopropane
Yield (major diastereomer) Excellent; high chemical yield 98.4% on small scale
Diastereoselectivity Excellent; high enantiomeric excess 84.0% de on small scale
Ligand recovery Yes, chiral ligand recycled Not reported
Operational convenience High; suitable for scale-up Moderate; scale-up issues
Byproduct formation Minimal Oxidation products and elimination byproducts

Additional Notes on Protection Step

The benzyloxycarbonyl (Cbz) protecting group is introduced typically via reaction of the free amino acid with benzyloxycarbonyl chloride under mild basic conditions (e.g., aqueous sodium carbonate or triethylamine in organic solvent). This step is well-established and yields the protected amino acid suitable for further synthetic applications.

Summary of Research Findings

  • The dynamic kinetic resolution method is the most practical and scalable approach for preparing (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid with high yield and stereoselectivity.

  • The alkylation approach , while effective on a small scale, faces challenges in scale-up due to reagent instability and reaction mixture handling.

  • Careful control of reaction conditions, especially solvent dryness and oxygen exclusion, is critical to minimize side reactions and maximize yield.

  • The recovery and reuse of chiral ligands in the DKR method enhance the economic and environmental profile of the synthesis.

Q & A

Q. How can this compound serve as a building block in peptide mimetics targeting protease enzymes?

  • Methodological Answer : The Cbz-protected amino acid is incorporated into pseudopeptides via solid-phase synthesis. For example, replacing natural amino acids in substrate analogs (e.g., thrombin inhibitors) enhances resistance to enzymatic degradation. Activity is validated via fluorescence-based protease assays .

Q. What in silico tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • Methodological Answer : Use SwissADME for solubility/logP predictions and ProTox-II for toxicity endpoints. The trifluoromethyl group increases metabolic stability (CYP450 resistance) but may elevate hepatotoxicity risk, requiring in vitro hepatocyte assays .

Tables

Analog Comparison
Compound
(4S)-Cbz-5,5,5-trifluoropentanoic acid
(R)-3-Cbz-4-(phenylthio)butanoic acid
4-(3,5-Difluorophenyl) analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.